molecular formula C15H23N3O B13866636 3-[4-(Oxan-4-yl)piperazin-1-yl]aniline

3-[4-(Oxan-4-yl)piperazin-1-yl]aniline

Cat. No.: B13866636
M. Wt: 261.36 g/mol
InChI Key: ZSUSQYSTHFKDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Oxan-4-yl)piperazin-1-yl]aniline (IUPAC name: this compound), also referred to as 3-Morpholinoaniline, is a substituted aniline derivative featuring a piperazine ring with a morpholine (oxan-4-yl) substituent at the 4-position. This compound is synthesized via the Hartwig-Buchwald amination reaction, a method widely employed for introducing aryl amine groups in drug discovery contexts . The morpholine moiety contributes to enhanced solubility and bioavailability compared to alkyl-substituted analogs, making it a key structural motif in medicinal chemistry for targeting neurological and prion-related disorders .

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

3-[4-(oxan-4-yl)piperazin-1-yl]aniline

InChI

InChI=1S/C15H23N3O/c16-13-2-1-3-15(12-13)18-8-6-17(7-9-18)14-4-10-19-11-5-14/h1-3,12,14H,4-11,16H2

InChI Key

ZSUSQYSTHFKDGJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CCN(CC2)C3=CC=CC(=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Oxan-4-yl)piperazin-1-yl]aniline typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions, where the piperazine ring reacts with oxirane derivatives.

    Introduction of the Aniline Moiety: The final step involves the coupling of the oxan-4-yl piperazine with aniline through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-[4-(Oxan-4-yl)piperazin-1-yl]aniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(Oxan-4-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of receptors in the central nervous system. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-[4-(Oxan-4-yl)piperazin-1-yl]aniline are influenced by its unique substitution pattern. Below is a detailed comparison with structurally related piperazinyl aniline derivatives:

Structural and Functional Group Variations

Pharmacological Profiles

  • Anti-Prion Activity : this compound demonstrates superior anti-prion activity compared to 3-(4-methylpiperazin-1-yl)aniline, likely due to the electron-rich oxygen in morpholine enhancing interactions with prion proteins .
  • Solubility and Bioavailability : The morpholine group reduces LogP (predicted ~1.9) compared to lipophilic analogs like 4-(4-methylbenzoyl)piperazin-1-yl)aniline (LogP ~3.2), improving aqueous solubility .
  • Metabolic Stability : Oxetane-substituted analogs (e.g., 4-(4-(oxetan-3-yl)piperazin-1-yl)aniline) exhibit longer half-lives in hepatic microsomal assays than morpholine derivatives, attributed to oxetane’s resistance to oxidative metabolism .

Patent and Commercial Relevance

  • Neuroprotective Agents : Derivatives such as 4-(4-isopropylpiperazin-1-yl)-3-methoxyaniline are patented for antipsychotic applications, highlighting the therapeutic versatility of piperazinyl anilines .
  • Oncology Targets : Complex analogs like 3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline (C₁₆H₁₇ClFN₃) are under investigation for kinase inhibition, though their synthetic complexity limits scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.